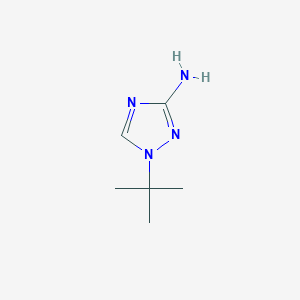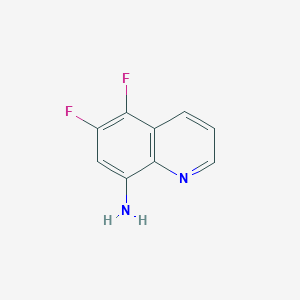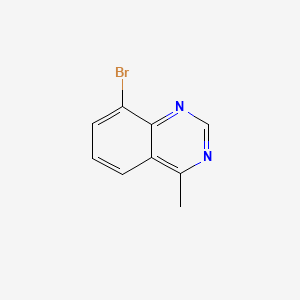
8-Bromo-4-methylquinazoline
描述
8-Bromo-4-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H7BrN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives have been extensively studied for their potential therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-methylquinazoline typically involves the bromination of 4-methylquinazoline. One common method includes the reaction of 4-methylquinazoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .
化学反应分析
Types of Reactions: 8-Bromo-4-methylquinazoline undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4-methylquinazoline using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or ethanol.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: 4-Methylquinazoline.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学研究应用
8-Bromo-4-methylquinazoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 8-Bromo-4-methylquinazoline involves its interaction with specific molecular targets and pathways:
相似化合物的比较
4-Methylquinazoline: Lacks the bromine atom, making it less reactive in substitution reactions.
8-Chloro-4-methylquinazoline: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
8-Fluoro-4-methylquinazoline: Contains a fluorine atom, which can significantly alter its chemical properties and interactions with biological targets.
Uniqueness: 8-Bromo-4-methylquinazoline is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This allows for the synthesis of a wide range of derivatives with potential biological activities.
属性
IUPAC Name |
8-bromo-4-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-7-3-2-4-8(10)9(7)12-5-11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSASISPKDGBPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1403337.png)

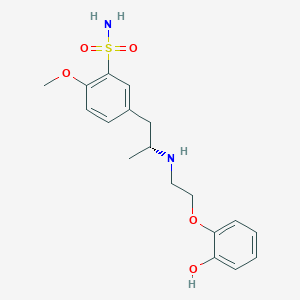
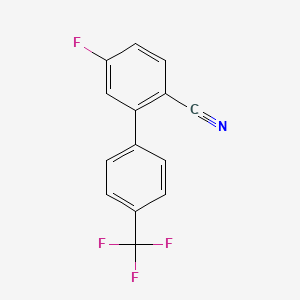
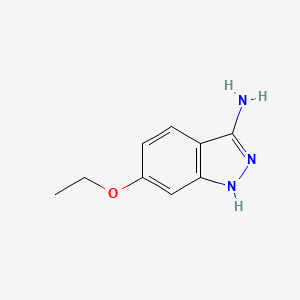

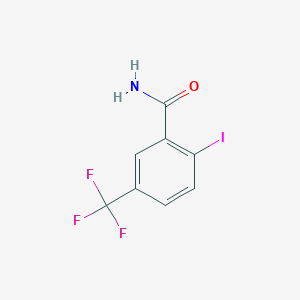
![Spiro[2.3]hexan-5-ylmethanol](/img/structure/B1403350.png)
